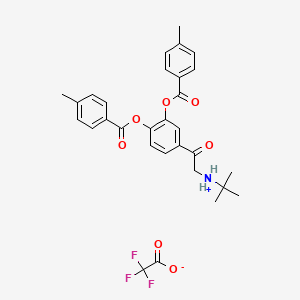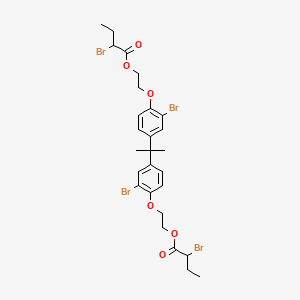
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate is a heterocyclic organic compound with the molecular formula C20H20Cl3NO3 and a molecular weight of 428.7367 g/mol . This compound is known for its unique structure, which includes both an ester and an amine functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate typically involves the reaction of 4-formyl-3-methylaniline with ethyl bromoacetate in the presence of a base to form the intermediate 2-(ethyl(4-formyl-3-methylphenyl)amino)ethyl acetate. This intermediate is then reacted with 3-(trichloromethyl)benzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trichloromethyl group.
Major Products Formed
Oxidation: 2-(Ethyl(4-carboxy-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate.
Reduction: 2-(Ethyl(4-hydroxymethyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trichloromethyl group can also participate in electrophilic interactions, further contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate .
- 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(dichloromethyl)benzoate .
Uniqueness
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
86626-72-4 |
|---|---|
Formule moléculaire |
C20H20Cl3NO3 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
2-(N-ethyl-4-formyl-3-methylanilino)ethyl 3-(trichloromethyl)benzoate |
InChI |
InChI=1S/C20H20Cl3NO3/c1-3-24(18-8-7-16(13-25)14(2)11-18)9-10-27-19(26)15-5-4-6-17(12-15)20(21,22)23/h4-8,11-13H,3,9-10H2,1-2H3 |
Clé InChI |
CFBXNTURAPEGTI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C1=CC(=CC=C1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



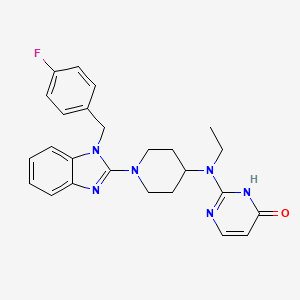
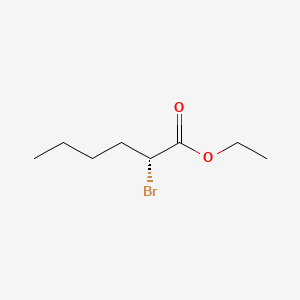
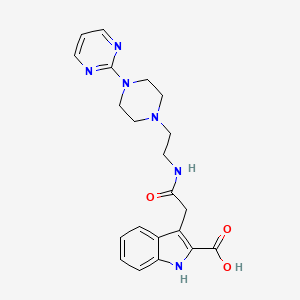

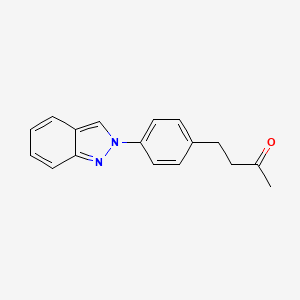

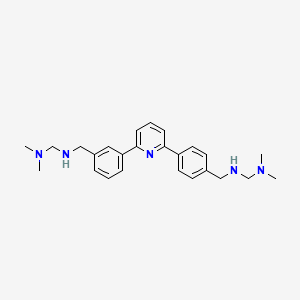
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
